

A Head-to-Head Look at Achondroplasia Therapies: Vosoritide and its Challengers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Vosoritide**, the first approved targeted therapy for achondroplasia, with other investigational drugs. The analysis is based on available clinical trial data and focuses on key performance indicators, experimental methodologies, and underlying mechanisms of action.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This overactive signaling pathway prematurely slows bone growth. **Vosoritide** (Voxzogo®), a C-type natriuretic peptide (CNP) analog, was the first therapy to be approved that directly targets the underlying pathophysiology of the condition.^{[1][2]} However, a pipeline of other potential treatments with different mechanisms of action is emerging, offering new hope and diverse therapeutic strategies. This guide compares **Vosoritide** with key investigational therapies: Infigratinib, TransCon CNP, and the now-discontinued Recifercept.

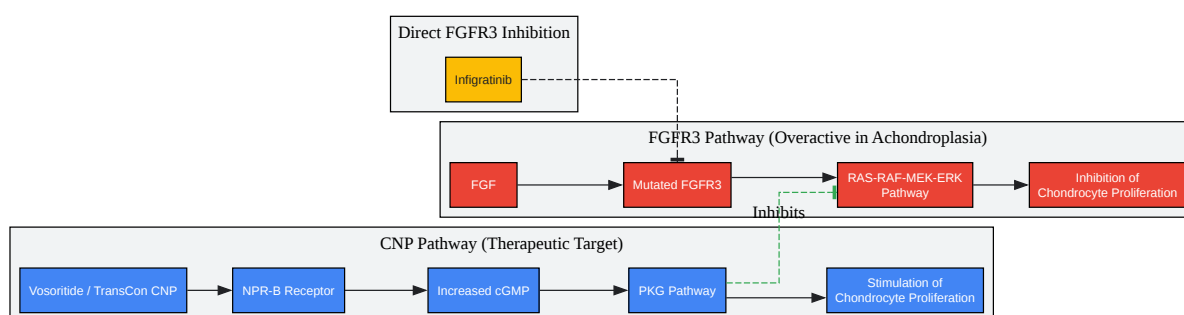
Comparative Efficacy and Safety

While direct head-to-head clinical trials are largely unavailable, a comparative analysis of individual study outcomes provides valuable insights into the potential of these therapies. The primary efficacy endpoint for most of these trials is the change in Annualized Growth Velocity (AGV).

Therapy	Drug Class	Key Efficacy Outcome (AGV Increase)	Key Safety Findings	Administration	Development Stage
Vosoritide (Voxzogo®)	CNP Analog	1.57 cm/year vs. placebo (Phase 3)[1][3]	Generally well-tolerated; most common adverse events are mild and transient injection site reactions.[3]	Once-daily subcutaneous injection[2]	Approved
Infigratinib	FGFR1-3 Tyrosine Kinase Inhibitor	+2.50 cm/year at 18 months (Phase 2, Cohort 5)[4][5]	Mild side-effect profile; no grade 4 or 5 adverse events reported.[6]	Oral[6]	Phase 3[5]
TransCon CNP	Long-acting CNP Prodrug	1.49 cm/year vs. placebo (Pivotal Trial)	Safety profile comparable to placebo; low incidence of injection site reactions.	Once-weekly subcutaneous injection[7]	Pivotal Trial Completed
Recifercept	Soluble FGFR3 Decoy Receptor	Did not meet pre-specified efficacy criteria.[8]	No significant safety concerns reported.[8]	Subcutaneous injection	Terminated[8]

Signaling Pathways and Mechanisms of Action

The therapies discussed employ distinct strategies to counteract the effects of the mutated FGFR3. **Vosoritide** and TransCon CNP work by augmenting the natural CNP signaling pathway, which acts as a counterbalance to the FGFR3 pathway. Infigratinib, on the other hand, directly inhibits the overactive FGFR3 receptor. Recifercept was designed to act as a "decoy" receptor, preventing the natural ligands from activating FGFR3.



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Figure 1: Simplified signaling pathways in achondroplasia and points of therapeutic intervention.

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials of each therapy is provided below.

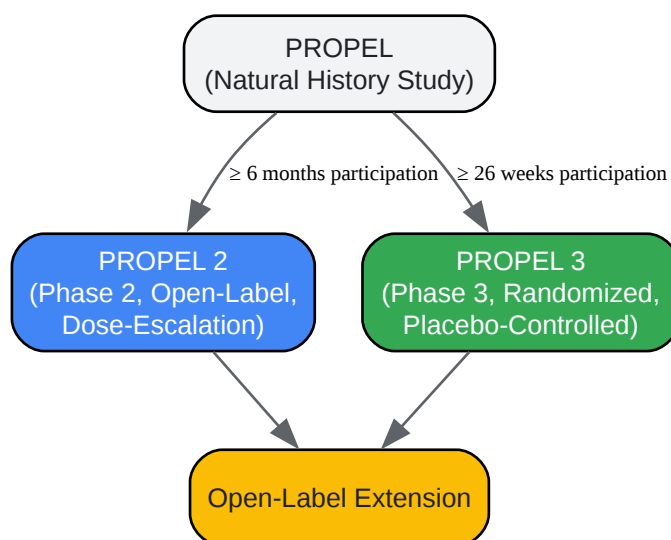
Vosoritide (Phase 3 Study)

- Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.[3][9]
- Participants: 121 children with achondroplasia aged 5 to 14 years with open growth plates.[3] Participants completed a minimum six-month baseline study to determine their baseline growth velocity.[9]

- Intervention: Daily subcutaneous injections of **Vosoritide** (15 µg/kg/day) or placebo for 52 weeks.[\[1\]](#)[\[3\]](#)
- Primary Endpoint: Change in annualized growth velocity (AGV) from baseline compared to placebo.[\[1\]](#)[\[3\]](#)
- Secondary Endpoints: Included anthropometric measures such as height Z-score, body and limb proportionality, and evaluations of health-related quality of life.[\[3\]](#)

Infigratinib (PROPEL 2 & PROPEL 3 Studies)

- PROPEL 2 Study Design: A Phase 2, open-label, dose-escalation, and dose-expansion study.[\[10\]](#)
- PROPEL 2 Participants: Children aged 3 to 11 years with achondroplasia who had completed at least 6 months in the PROPEL natural history study.[\[10\]](#)
- PROPEL 2 Intervention: Oral Infigratinib administered daily in ascending dose cohorts.[\[10\]](#)
- PROPEL 3 Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.[\[11\]](#)[\[12\]](#)
- PROPEL 3 Participants: Children and adolescents with achondroplasia aged 3 to <18 years with open growth plates who have completed at least 26 weeks in the PROPEL observational study.[\[11\]](#)[\[12\]](#)
- PROPEL 3 Intervention: Oral Infigratinib or placebo.[\[11\]](#)
- Primary Endpoint: Change from baseline in annualized height velocity (AHV).[\[13\]](#)



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Figure 2: Clinical trial progression for Infigratinib.

TransCon CNP (ACcomplish & ApproaCH Trials)

- ACcomplish Study Design (Phase 2): A multicenter, double-blind, randomized, placebo-controlled, dose-escalation trial.[14][15]
- ACcomplish Participants: Approximately 60 prepubertal children with achondroplasia aged 2 to 10 years.[15][16]
- ACcomplish Intervention: Once-weekly subcutaneous injections of TransCon CNP at escalating doses (6, 20, 50, or 100 $\mu\text{g}/\text{kg}/\text{week}$) or placebo for 52 weeks.[2][15]
- ApproaCH Study Design (Pivotal): A double-blind, placebo-controlled trial.
- ApproaCH Participants: 84 children with achondroplasia aged 2-11 years.[17][18]
- ApproaCH Intervention: Once-weekly subcutaneous TransCon CNP or placebo for 52 weeks, followed by an open-label extension.[18]
- Primary Endpoint: Annualized growth velocity (AGV) at 52 weeks.

Recifercept (Phase 2 Study)

- Study Design: A Phase 2, multiple-dose, randomized study.[8]
- Participants: Up to 63 children with achondroplasia between 3 months and 11 years old.[19]
- Intervention: Subcutaneous injections of Recifercept at various doses (1 mg/kg QW, 2 mg/kg BIW, and 1.5 mg/kg QD).[8]
- Outcome: The study was terminated as it did not meet the pre-specified 6-month efficacy criteria at the tested doses.[8]

Concluding Remarks

Vosoritide has established a benchmark as the first approved targeted therapy for achondroplasia, demonstrating a statistically significant increase in annualized growth velocity. However, the landscape of achondroplasia treatment is evolving. Infigratinib, with its oral administration and promising Phase 2 results, presents a potentially convenient and effective alternative. TransCon CNP, with its less frequent dosing schedule and positive pivotal trial data, is another strong contender. The termination of Recifercept's development underscores the challenges in this therapeutic area. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and long-term safety of these emerging therapies will emerge, ultimately providing more options for individuals with achondroplasia.

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